

2-(Chloromethyl)-5-methoxypyridine spectral data analysis

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Compound of Interest

Compound Name: 2-(Chloromethyl)-5-methoxypyridine

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An In-depth Technical Guide to the Spectral Data Analysis of **2-(Chloromethyl)-5-methoxypyridine**

Introduction

2-(Chloromethyl)-5-methoxypyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its bifunctional nature, featuring a reactive chloromethyl group and an electron-donating methoxy substituent on a pyridine core, makes it a valuable intermediate for synthesizing a wide range of more complex molecules. Accurate structural confirmation and purity assessment are paramount in any synthetic workflow, and a multi-technique spectroscopic approach is the cornerstone of this validation.

This guide provides an in-depth analysis of the expected spectral data for **2-(Chloromethyl)-5-methoxypyridine**, leveraging foundational principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. We will explore not just the data itself, but the underlying chemical principles that give rise to the observed signals, providing researchers with the tools to confidently identify and characterize this important chemical entity.

Molecular Structure and Spectroscopic Overview

The structure of **2-(Chloromethyl)-5-methoxypyridine** dictates its spectroscopic fingerprint. The molecule, with the chemical formula C_7H_8ClNO and a molecular weight of approximately

157.60 g/mol , consists of a pyridine ring substituted at the 2-position with a chloromethyl (-CH₂Cl) group and at the 5-position with a methoxy (-OCH₃) group.[1][2]

- ¹H NMR: Will show signals for three distinct aromatic protons and two sets of aliphatic protons (chloromethyl and methoxy).
- ¹³C NMR: Will display seven unique carbon signals corresponding to the five aromatic carbons and two aliphatic carbons.
- Mass Spectrometry: The molecular ion peak will be crucial for confirming the molecular weight, and its isotopic pattern will be characteristic of a monochlorinated compound. Fragmentation patterns will reveal the stability of different parts of the molecule.
- Infrared Spectroscopy: Will exhibit characteristic absorption bands for the aromatic ring, C-O ether linkage, C-H bonds, and the C-Cl bond.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. It provides information on the number of different types of protons, their electronic environment, their relative numbers, and how they are connected to neighboring protons.

Experimental Protocol: ¹H NMR Data Acquisition

- Sample Preparation: Dissolve approximately 5-10 mg of **2-(Chloromethyl)-5-methoxypyridine** in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrument Setup: Place the NMR tube in a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

- Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

Predicted ^1H NMR Spectrum and Interpretation

The electronic effects of the substituents heavily influence the chemical shifts of the pyridine ring protons. The methoxy group is electron-donating, increasing electron density (shielding) at the ortho and para positions. The nitrogen atom and the chloromethyl group are electron-withdrawing, decreasing electron density (deshielding).

Predicted Signal	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
H-6	~8.3 - 8.2	Doublet (d)	1H	Proton ortho to N	Strongly deshielded by the adjacent electronegative nitrogen atom.
H-4	~7.3 - 7.2	Doublet of doublets (dd)	1H	Proton meta to N and OCH ₃	Influenced by both the nitrogen and the methoxy group.
H-3	~7.1 - 7.0	Doublet (d)	1H	Proton ortho to OCH ₃	Shielded by the electron-donating methoxy group relative to other pyridine protons.
-CH ₂ Cl	~4.7 - 4.6	Singlet (s)	2H	Chloromethyl protons	Deshielded due to the adjacent electronegative chlorine atom. No coupling to other protons.
-OCH ₃	~3.9 - 3.8	Singlet (s)	3H	Methoxy protons	Typical chemical shift for a methoxy group attached to

an aromatic
ring. No
coupling.

Note: Predicted chemical shifts are estimates based on typical values for substituted pyridines. Actual values may vary depending on solvent and concentration.[3][4]

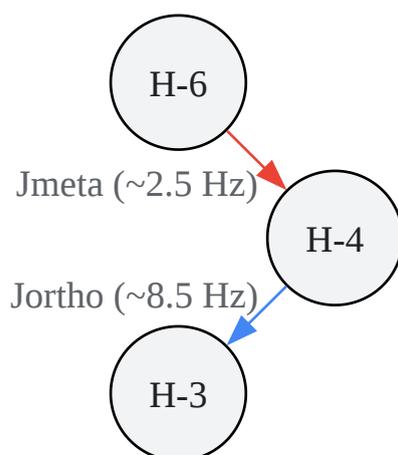
Spin-Spin Coupling Analysis

The coupling constants (J-values) provide definitive evidence for the substitution pattern. For a pyridine ring, typical coupling constants are:

- J(ortho): 7-9 Hz
- J(meta): 2-3 Hz
- J(para): <1 Hz

Based on this, we predict:

- H-6: Will be a doublet coupled to H-4 (meta-coupling, $J \approx 2.5$ Hz).
- H-4: Will be a doublet of doublets, coupled to H-3 (ortho-coupling, $J \approx 8.5$ Hz) and H-6 (meta-coupling, $J \approx 2.5$ Hz).
- H-3: Will be a doublet coupled to H-4 (ortho-coupling, $J \approx 8.5$ Hz).



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Caption: Predicted ^1H - ^1H spin coupling on the pyridine ring.

Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR) Spectroscopy

^{13}C NMR provides a map of the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.

Experimental Protocol: ^{13}C NMR Data Acquisition

- **Sample Preparation:** Use the same sample prepared for ^1H NMR analysis.
- **Instrument Setup:** Tune the spectrometer to the ^{13}C frequency.
- **Acquisition:** Acquire a proton-decoupled ^{13}C spectrum. This is the standard method, where all C-H couplings are removed, resulting in each unique carbon appearing as a singlet. A larger number of scans is typically required compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.

Predicted ^{13}C NMR Spectrum and Interpretation

Predicted Signal	Chemical Shift (δ , ppm)	Assignment	Rationale
C-2	~158	Quaternary Carbon	Attached to both nitrogen and the -CH ₂ Cl group, leading to significant deshielding.
C-5	~155	Quaternary Carbon	Attached to the electronegative oxygen of the methoxy group, causing deshielding.
C-6	~145	CH	Carbon adjacent to nitrogen is strongly deshielded.
C-4	~122	CH	Aromatic CH carbon.
C-3	~110	CH	Shielded by the electron-donating effect of the adjacent methoxy group.
-OCH ₃	~55	CH ₃	Typical shift for a methoxy carbon.
-CH ₂ Cl	~45	CH ₂	Aliphatic carbon attached to an electronegative chlorine atom.

Note: Predictions are based on substituent effects and data from related compounds like 2-methoxypyridine.[\[3\]](#)[\[5\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental formula of a compound. Electron Ionization (EI) is a common technique that involves bombarding the molecule with high-energy electrons, causing it to ionize and fragment. The resulting fragmentation pattern is a molecular fingerprint.

Experimental Protocol: EI-MS Data Acquisition

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
- **Ionization:** Bombard the sample with a beam of electrons (typically 70 eV) in a high vacuum.
- **Analysis:** The resulting positively charged ions (the molecular ion and fragment ions) are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum and Interpretation

Molecular Ion (M^+): The exact mass of **2-(Chloromethyl)-5-methoxypyridine** is 157.0294 Da.

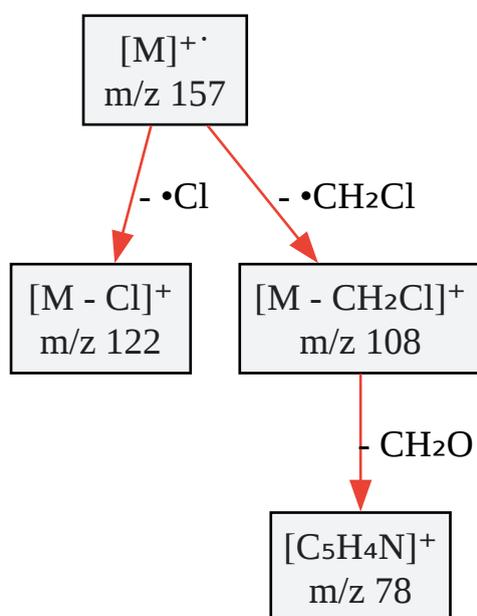
[1] The key feature will be the isotopic pattern of the molecular ion. Chlorine has two stable isotopes: ^{35}Cl (~75.8% abundance) and ^{37}Cl (~24.2% abundance). This results in two molecular ion peaks:

- M^+ : at m/z 157 (corresponding to the ^{35}Cl isotope)
- $[M+2]^+$: at m/z 159 (corresponding to the ^{37}Cl isotope) The ratio of the intensities of these peaks will be approximately 3:1, which is a definitive indicator of the presence of one chlorine atom.

Key Fragmentation Pathways: The molecular ion can undergo several fragmentation processes. The most probable cleavages involve the loss of stable neutral molecules or radicals from the weakest bonds.

m/z (for ^{35}Cl)	Proposed Fragment	Loss
157	$[\text{C}_7\text{H}_8\text{ClNO}]^+$	Molecular Ion (M^+)
122	$[\text{C}_7\text{H}_8\text{NO}]^+$	$\cdot\text{Cl}$
108	$[\text{C}_6\text{H}_6\text{NO}]^+$	$\cdot\text{CH}_2\text{Cl}$
78	$[\text{C}_5\text{H}_4\text{N}]^+$	$\cdot\text{CH}_2\text{Cl}$, $\cdot\text{OCH}_2$

The most common fragmentation is often the loss of the chlorine radical, followed by rearrangement. Another likely fragmentation is the cleavage of the C-C bond between the ring and the chloromethyl group, known as benzylic cleavage.[6][7]



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Caption: Predicted primary fragmentation pathways in EI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups.

Experimental Protocol: FT-IR Data Acquisition

- **Sample Preparation:** Place a small amount of the neat sample (if liquid) or solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- **Background Scan:** Run a background spectrum of the empty ATR crystal.
- **Sample Scan:** Acquire the spectrum of the sample. The instrument software will automatically ratio the sample scan to the background scan to produce the final absorbance or transmittance spectrum.

Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3100 - 3000	C-H Stretch	Aromatic (Pyridine Ring)
2980 - 2850	C-H Stretch	Aliphatic (-CH ₂ - and -OCH ₃)
~1600, ~1470	C=C and C=N Stretch	Aromatic Ring Skeletal Vibrations
~1250	C-O-C Asymmetric Stretch	Aryl Ether (-OCH ₃)
~1030	C-O-C Symmetric Stretch	Aryl Ether (-OCH ₃)
800 - 600	C-Cl Stretch	Chloromethyl Group

The presence of strong bands in the 1600-1450 cm⁻¹ region is characteristic of the pyridine ring.[8] The C-O stretches confirm the methoxy group, and a band in the 800-600 cm⁻¹ range is indicative of the C-Cl bond.[9]

Integrated Workflow for Structural Verification

A robust structural confirmation relies on the synergistic use of all these techniques. No single method provides the complete picture, but together they offer unambiguous proof of structure.

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